1-(5-Acetyl-2-hydroxypyridin-3-YL)ethanone
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Overview
Description
1-(5-Acetyl-2-hydroxypyridin-3-YL)ethanone is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-(5-Acetyl-2-hydroxypyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylpyridine with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out in ethanol at elevated temperatures, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Acetyl-2-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Scientific Research Applications
1-(5-Acetyl-2-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-2-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxyl groups play crucial roles in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
1-(5-Acetyl-2-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxypyridin-4-yl)ethanone: Similar structure but different substitution pattern on the pyridine ring.
1-(2-Hydroxypyridin-3-yl)ethanone: Another isomer with hydroxyl and acetyl groups in different positions.
5-Acetylpyridin-2(1H)-one: A related compound with a different arrangement of functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for further study and development.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3,5-diacetyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-5(11)7-3-8(6(2)12)9(13)10-4-7/h3-4H,1-2H3,(H,10,13) |
InChI Key |
FSXSHGQYSVYBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CNC1=O)C(=O)C |
Origin of Product |
United States |
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